molecular formula C62H111N11O13 B1669523 Cyclosporin C CAS No. 59787-61-0

Cyclosporin C

Cat. No.: B1669523
CAS No.: 59787-61-0
M. Wt: 1218.6 g/mol
InChI Key: JTOKYIBTLUQVQV-OCEACIFDSA-N
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Description

Cyclosporin C is a homodetic cyclic peptide.
This compound is a natural product found in Fusarium neocosmosporiellum, Gliomastix luzulae, and Trichoderma polysporum with data available.

Mechanism of Action

Target of Action

Cyclosporin C, like its analog Cyclosporin A, primarily targets T-lymphocytes, particularly the T-helper cell subset . The main effect of this compound is the modulation of T-lymphocyte activity, which is crucial in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Mode of Action

This compound interacts with its targets by inhibiting the activation of T cells, affecting the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mixed lymphocyte response and contrasts with other immunosuppressants and cytostatic drugs with its weak myelotoxicity . It also influences the production of lymphokines, particularly interleukin 2, at the level of messenger ribonucleic acid (mRNA) transcription .

Pharmacokinetics

It is known that cyclosporin a, a closely related compound, has variable bioavailability and is metabolized in the liver by the cyp3a4 enzyme

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of the immune response. By inhibiting T cell activation, this compound prevents the production of various cytokines and chemokines required for T cell proliferation and activation . This leads to an overall reduction in the immune response, which is beneficial in preventing organ transplant rejection and managing autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound and the growth of the producing fungus, Tolypocladium inflatum, can be affected by different carbon source media . Additionally, minor variations in the structure of amino acid 11 can reduce the immunosuppressive activity of this compound

Biochemical Analysis

Biochemical Properties

Cyclosporin C interacts with a variety of enzymes and proteins. It binds to the cytosolic protein cyclophilin of lymphocytes, especially T cells . This interaction inhibits calcineurin, a protein phosphatase involved in T-cell activation . The inhibition of calcineurin by this compound prevents the transcription of interleukin-2, a key cytokine in the immune response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It temporarily reduces the activity of T-helper cells and T-suppressor cells, which are crucial components of the immune system . By reducing the production of interleukin-2, this compound regulates white blood cell activity . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the cytosolic protein cyclophilin, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells, thereby reducing the transcription of interleukin-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The terminal elimination half-life of this compound in blood varies widely, within the range of 4 to over 50 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, gastrointestinal side effects such as vomiting, diarrhea, and decreased appetite are common . These side effects usually decrease over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein . The main metabolic pathways involved are monohydroxylation, dihydroxylation, and N-demethylation at different positions within the molecule .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that low-density lipoprotein not only functions as an important carrier of this compound in plasma but also facilitates transport of this compound across the cell membrane by means of the low-density lipoprotein receptor .

Subcellular Localization

It is known that this compound binds to the cytosolic protein cyclophilin of lymphocytes, especially T cells , suggesting a cytosolic localization

Properties

CAS No.

59787-61-0

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

IUPAC Name

30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+

InChI Key

JTOKYIBTLUQVQV-OCEACIFDSA-N

Isomeric SMILES

C/C=C/CC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-threonine-cyclosporin A
cyclosporin C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin C
Reactant of Route 2
Cyclosporin C
Reactant of Route 3
Cyclosporin C
Reactant of Route 4
Cyclosporin C
Reactant of Route 5
Cyclosporin C
Reactant of Route 6
Cyclosporin C

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